2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its unique structure, which includes a chloro-fluoro-substituted phenyl ring and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-fluoro-5-propoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-5-propoxyphenylboronic Acid: A precursor in the synthesis of the target compound.
4-Chloro-2-fluoro-5-propoxyphenylmethanol: Another derivative with similar substituents on the phenyl ring.
4-Chloro-2-fluoro-5-propoxyphenylmethylsulfane: A sulfur-containing analog.
Uniqueness
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which imparts distinct reactivity in cross-coupling reactions. The presence of both chloro and fluoro substituents on the phenyl ring also enhances its versatility in various chemical transformations.
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO3/c1-6-7-19-13-8-10(12(18)9-11(13)17)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCCDUHYXYSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682336 |
Source
|
Record name | 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-18-5 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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